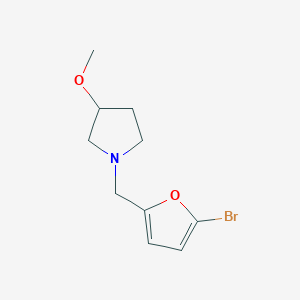
1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine” is a synthetic organic compound with the CAS Number: 1780707-98-3. It has a molecular weight of 230.1 and its IUPAC name is 1-((5-bromofuran-2-yl)methyl)pyrrolidine .
Molecular Structure Analysis
The molecular structure of “1-((5-Bromofuran-2-yl)methyl)-3-methoxypyrrolidine” can be represented by the linear formula C9H12BrNO. The InChI code for this compound is 1S/C9H12BrNO/c10-9-4-3-8(12-9)7-11-5-1-2-6-11/h3-4H,1-2,5-7H2 .Scientific Research Applications
Antipsychotic Agents Research
One study focused on the synthesis of a series of compounds with antidopaminergic properties, potentially suitable for investigating dopamine D-2 receptors. These compounds were synthesized via reactions involving bromo-substituted precursors, hinting at the utility of bromo-substituted compounds in developing new antipsychotic agents (Högberg et al., 1990).
Antiviral and Antiprotozoal Research
Another research area involves the synthesis of compounds for antiviral and antiprotozoal applications. For instance, derivatives with bromo and methoxy groups have been explored for their DNA binding affinities and potential to inhibit protozoal infections, demonstrating the broad applicability of such compounds in medicinal chemistry (Ismail et al., 2004).
Cancer Treatment Research
Compounds containing bromo and methoxy groups have also been investigated for their potential in cancer treatment, particularly through photodynamic therapy. Such compounds are studied for their singlet oxygen quantum yield, a critical parameter for effective photodynamic therapy agents (Pişkin et al., 2020).
Synthetic Chemistry and Drug Development
The synthetic pathways involving bromo and methoxy groups are crucial in drug development, offering methodologies for constructing complex molecules. Studies have detailed the synthesis of various biologically active compounds, providing a foundation for developing novel therapeutic agents (Nishimura & Saitoh, 2016).
properties
IUPAC Name |
1-[(5-bromofuran-2-yl)methyl]-3-methoxypyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO2/c1-13-8-4-5-12(6-8)7-9-2-3-10(11)14-9/h2-3,8H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWEVZUZCYFJSEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-indol-3-yl)ethyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2594260.png)
![2-(2,4-dichlorophenoxy)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B2594261.png)
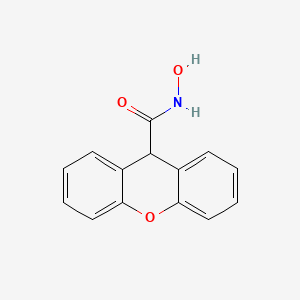
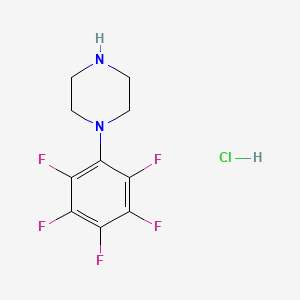
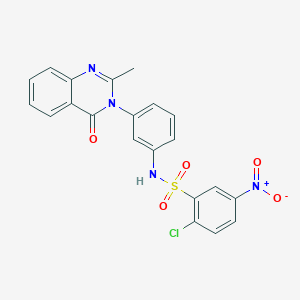


![1-(3-Chlorophenyl)-5-[(2,4-dichlorophenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2594271.png)
![2-[(E)-(2-mercapto-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)
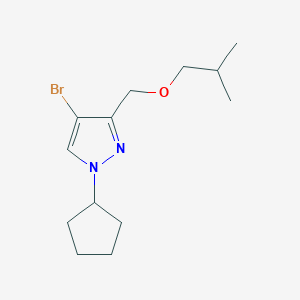

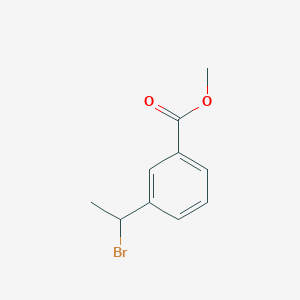
![6-ethoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2594279.png)